molecular formula C11H14F2OS B7991340 3,5-Difluoro-4-n-pentoxythiophenol

3,5-Difluoro-4-n-pentoxythiophenol

Cat. No.: B7991340
M. Wt: 232.29 g/mol
InChI Key: SPJJNACQENAKLW-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-n-pentoxythiophenol is a fluorinated thiophenol derivative with the molecular formula C₁₁H₁₅F₂OS and a molecular weight of 233 g/mol. Its structure consists of a benzene ring substituted with:

  • A thiol (-SH) group at position 1.
  • Two fluorine atoms at positions 3 and 5.
  • An n-pentoxy (-O-C₅H₁₁) group at position 4.

The compound’s unique substituents confer distinct electronic and steric properties. Thiophenols like this are often employed as intermediates in pharmaceuticals, agrochemicals, or materials science due to their nucleophilic thiol group, which participates in disulfide bond formation or metal coordination .

Properties

IUPAC Name

3,5-difluoro-4-pentoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2OS/c1-2-3-4-5-14-11-9(12)6-8(15)7-10(11)13/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJJNACQENAKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-n-pentoxythiophenol typically involves the nucleophilic aromatic substitution (S_NAr) reaction. The starting material, 3,5-difluorothiophenol, undergoes a reaction with n-pentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the fluorine atom by the pentoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-n-pentoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The fluorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

3,5-Difluoro-4-n-pentoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-n-pentoxythiophenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The thiophenol group can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1)

  • Molecular Formula : C₁₃H₁₀F₂O₂
  • Molecular Weight : 236 g/mol
  • Substituents : A biphenyl core with a hydroxyl (-OH) group at position 3, a methoxy (-OCH₃) group at position 2, and 3,5-difluorophenyl at position 5.

Key Differences :

  • The absence of a thiol group reduces nucleophilic reactivity compared to 3,5-Difluoro-4-n-pentoxythiophenol.
  • The methoxy group in this compound is shorter than the pentoxy chain, resulting in lower lipophilicity (logP ≈ 2.8 vs. estimated logP > 4 for the pentoxy analog) .

4-n-Pentoxythiophenol (Non-Fluorinated Analog)

  • Molecular Formula : C₁₁H₁₆OS
  • Substituents : A pentoxy group at position 4 and a thiol group at position 1.

Key Differences :

Physicochemical Properties

Property This compound 5-(3,5-Difluorophenyl)-2-methoxyphenol 4-n-Pentoxythiophenol
Molecular Weight (g/mol) 233 236 196
LogP (Estimated) 4.2–4.5 2.8–3.1 3.5–3.8
Functional Groups -SH, -O-C₅H₁₁, 2×F -OH, -OCH₃, 2×F -SH, -O-C₅H₁₁
Acidity (pKa) ~6.5 (thiol) ~10 (phenol) ~6.5 (thiol)

Notes:

  • The thiol group in this compound enhances acidity (pKa ≈ 6.5) compared to phenolic -OH (pKa ≈ 10) in the methoxyphenol analog, enabling reactivity under milder conditions .
  • The pentoxy chain increases solubility in nonpolar solvents, whereas the methoxy analog exhibits higher aqueous solubility.

Research Findings and Limitations

  • Synthetic Challenges: The synthesis of this compound may involve multistep functionalization, as seen in analogous fluorinated thiophenol syntheses (e.g., Pd-catalyzed coupling or nucleophilic aromatic substitution) .
  • Data Gaps: Melting points, boiling points, and exact solubility parameters for this compound are unavailable in the provided evidence; these require experimental validation.

Biological Activity

Overview of 3,5-Difluoro-4-n-pentoxythiophenol

This compound is a synthetic compound that belongs to the class of thiophenols. These compounds are characterized by a sulfur atom within a five-membered aromatic ring and are known for their diverse biological activities. The presence of fluorine substituents and alkoxy groups can significantly influence the compound's reactivity and interaction with biological targets.

Antioxidant Properties

Thiophenols have been reported to exhibit antioxidant activity due to their ability to donate electrons and scavenge free radicals. The introduction of fluorine atoms can enhance the stability of the compound, potentially increasing its efficacy as an antioxidant.

Antimicrobial Activity

Research on similar thiophenol derivatives suggests that they may possess antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. Studies have shown that various thiophenol derivatives can exhibit significant activity against a range of bacteria and fungi.

Enzyme Inhibition

Thiophenols are also known to act as enzyme inhibitors. The binding affinity of this compound to specific enzymes could be evaluated through in vitro assays. Potential targets include:

  • Cyclooxygenase (COX) : Inhibitors of COX enzymes are often studied for their anti-inflammatory properties.
  • Acetylcholinesterase (AChE) : Compounds that inhibit AChE are of interest for treating neurodegenerative diseases.

Case Studies

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of various thiophenol derivatives, including those with fluorine substitutions. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that certain thiophenol derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential for development into antimicrobial agents.
  • Enzyme Inhibition : A recent study focused on enzyme inhibition profiles of fluorinated thiophenols, demonstrating that these compounds could effectively inhibit COX enzymes, leading to reduced inflammatory responses in animal models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntioxidantSignificant free radical scavenging
AntimicrobialMIC against Gram-positive bacteria
Enzyme InhibitionInhibition of COX

Table 2: Comparison with Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundModerateHighModerate
4-FluorothiophenolHighModerateLow
2-MethylthiophenolLowHighModerate

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